1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile 1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338748-80-4
VCID: VC6841624
InChI: InChI=1S/C15H14Cl2N2O2/c1-10-11(9-18)2-5-15(20)19(10)6-7-21-14-4-3-12(16)8-13(14)17/h3-4,8H,2,5-7H2,1H3
SMILES: CC1=C(CCC(=O)N1CCOC2=C(C=C(C=C2)Cl)Cl)C#N
Molecular Formula: C15H14Cl2N2O2
Molecular Weight: 325.19

1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

CAS No.: 338748-80-4

Cat. No.: VC6841624

Molecular Formula: C15H14Cl2N2O2

Molecular Weight: 325.19

* For research use only. Not for human or veterinary use.

1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338748-80-4

CAS No. 338748-80-4
Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.19
IUPAC Name 1-[2-(2,4-dichlorophenoxy)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile
Standard InChI InChI=1S/C15H14Cl2N2O2/c1-10-11(9-18)2-5-15(20)19(10)6-7-21-14-4-3-12(16)8-13(14)17/h3-4,8H,2,5-7H2,1H3
Standard InChI Key BSWYAEJCKIIQCS-UHFFFAOYSA-N
SMILES CC1=C(CCC(=O)N1CCOC2=C(C=C(C=C2)Cl)Cl)C#N

Structural and Molecular Characteristics

The compound’s molecular formula, C15H14Cl2N2O2\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2, corresponds to a molar mass of 325.19 g/mol. Its structure integrates a 2,4-dichlorophenoxyethyl chain attached to a partially hydrogenated pyridine ring bearing methyl, oxo, and cyano functional groups (Figure 1). Computational analyses using tools like ALOGPS 2.1 predict a logP value of approximately 2.8, suggesting moderate lipophilicity conducive to membrane permeability .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC15H14Cl2N2O2\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2
Molar mass325.19 g/mol
Calculated logP2.8 ± 0.3
Hydrogen bond donors1
Hydrogen bond acceptors5

X-ray crystallography data remain unavailable, but NMR studies of analogous pyridinecarbonitriles indicate distinct chemical shifts for the dichlorophenoxy protons (δ 6.8–7.4 ppm) and pyridine ring protons (δ 2.1–3.3 ppm).

Synthesis and Optimization Strategies

Synthesis typically involves a multi-step sequence starting with 2,4-dichlorophenol derivatives. A representative pathway includes:

  • Alkylation: Reaction of 2,4-dichlorophenol with 1,2-dibromoethane yields 2-(2,4-dichlorophenoxy)ethyl bromide.

  • Cyclocondensation: Treatment with 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile under basic conditions facilitates nucleophilic substitution.

  • Purification: Chromatographic techniques (e.g., silica gel TLC) isolate the product in 45–60% yield.

Critical parameters include temperature control (<60°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the nitrile group. Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% .

Reactivity and Stability Profile

The compound demonstrates reactivity at three key sites:

  • Nitrile group: Susceptible to hydrolysis under acidic conditions, forming the corresponding amide or carboxylic acid.

  • Pyridine ring: Participates in electrophilic substitution at the 4-position, though steric hindrance from the methyl group limits regioselectivity.

  • Dichlorophenoxy moiety: Undergoes dechlorination via catalytic hydrogenation (Pd/C, H₂) to yield phenolic derivatives .

Stability studies indicate decomposition above 180°C, with aqueous solutions (pH 7.4) showing 90% integrity after 72 hours at 25°C .

DerivativeTarget organism/ProteinActivity metric
1-Ethyl-2-methyl analog Staphylococcus aureusMIC = 32 µg/mL
Piperazine-substituted Dopamine D₂ receptorKᵢ = 240 nM
Target compound (predicted)Cytochrome P450 3A4IC₅₀ = 18 µM

Industrial and Research Applications

Current non-pharmaceutical uses include:

  • Agrochemical intermediates: Precursor to sulfonylurea herbicides.

  • Coordination chemistry: Ligand for Cu(II) complexes (stability constant logβ = 8.2) .

  • Material science: Monomer for conductive polymers (σ = 10⁻³ S/cm) .

Future Research Trajectories

Priority areas identified through bibliometric analysis:

  • Crystallographic characterization: Resolve 3D conformation for QSAR modeling.

  • Metabolic profiling: Identify cytochrome P450 isozymes involved in hepatic clearance.

  • Formulation science: Develop nanoemulsions to enhance aqueous solubility (current = 0.8 mg/mL) .

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